Product packaging for Bz-rC Phosphoramidite(Cat. No.:CAS No. 118380-84-0)

Bz-rC Phosphoramidite

Cat. No.: B049887
CAS No.: 118380-84-0
M. Wt: 964.2 g/mol
InChI Key: VWNXEDLLHIFAOL-YOVDOAOFSA-N
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Description

Bz-rC Phosphoramidite (5'-O-DMT-2'-O-tert-butyldimethylsilyl-N4-Benzoyl-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite) is a critical, high-purity building block for the solid-phase synthesis of RNA oligonucleotides. Its primary application is in the automated synthesis of RNA strands for use in foundational research, including the study of gene expression, RNA interference (RNAi) pathways, and the development of antisense oligonucleotides and siRNAs for therapeutic target validation. The compound's specific research value lies in its protective group strategy: the exocyclic amine of the cytosine base is protected with a benzoyl (Bz) group, which prevents undesired side reactions during the coupling cycle and ensures high synthesis efficiency and fidelity. The mechanism of action involves its incorporation into a growing oligonucleotide chain on a synthesizer, where it acts as an activated monomer. Under acidic conditions, the 5'-DMT group is removed, freeing the 5'-hydroxyl for nucleophilic attack on the activated phosphoramidite center of the incoming monomer. This coupling, followed by capping and oxidation, extends the RNA chain with a cytidine residue. This reliable and scalable reagent is essential for researchers in biochemistry and molecular biology who require custom RNA sequences for probing biological mechanisms and advancing drug discovery initiatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H66N5O9PSi B049887 Bz-rC Phosphoramidite CAS No. 118380-84-0

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H66N5O9PSi/c1-36(2)57(37(3)4)67(63-34-18-32-53)65-46-44(35-62-52(39-21-16-13-17-22-39,40-23-27-42(60-8)28-24-40)41-25-29-43(61-9)30-26-41)64-49(47(46)66-68(10,11)51(5,6)7)56-33-31-45(55-50(56)59)54-48(58)38-19-14-12-15-20-38/h12-17,19-31,33,36-37,44,46-47,49H,18,34-35H2,1-11H3,(H,54,55,58,59)/t44-,46-,47-,49-,67?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNXEDLLHIFAOL-YOVDOAOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H66N5O9PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452402
Record name Bz-rC Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

964.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118380-84-0
Record name Bz-rC Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for Bz Rc Phosphoramidite Synthesis

Synthetic Routes and Reaction Mechanisms

The synthesis of Bz-rC phosphoramidite (B1245037), a derivative of cytidine (B196190), involves a series of meticulously controlled chemical reactions. The core of its preparation lies in the phosphitylation of the appropriately protected nucleoside.

Current Protocols for Bz-rC Phosphoramidite Preparation

The preparation of this compound follows the general principles of phosphoramidite synthesis, which is a well-established and highly optimized process. The synthesis is typically carried out via a four-step cycle, which has been adapted for RNA synthesis from its original development for DNA. nih.gov This process is often conducted on a solid support, allowing for the efficient removal of excess reagents and byproducts after each step. utupub.fi

The key steps in the synthesis cycle are:

Detritylation: Removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, using a mild acid. nih.gov

Coupling: The crucial step where the phosphitylation occurs. The protected Bz-rC nucleoside is activated and coupled to the free 5'-hydroxyl group of a growing oligonucleotide chain or a solid support.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences. nih.gov

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent like iodine. nih.gov

For the synthesis of the this compound monomer itself, a protected N4-benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-cytidine is reacted with a phosphitylating agent in the presence of an activator.

Mechanistic Insights into Phosphitylation Reactions

The phosphitylation reaction is the cornerstone of phosphoramidite chemistry. It involves the activation of the phosphoramidite moiety, making it susceptible to nucleophilic attack by the hydroxyl group of the nucleoside.

Azole catalysts, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), and 5-benzylthio-1H-tetrazole (BTT), are widely used to activate the phosphoramidite for the coupling reaction. glenresearch.comresearchgate.net The mechanism of activation is understood to be a two-step process. glenresearch.com

First, the acidic azole protonates the diisopropylamino group of the phosphoramidite. Subsequently, the azole acts as a nucleophile, displacing the protonated diisopropylamine (B44863) to form a highly reactive phosphoramidite-azolide intermediate. utupub.figlenresearch.com This intermediate is then readily attacked by the 5'-hydroxyl group of the nucleoside, forming the desired phosphite triester linkage. glenresearch.com The dual role of the azole as both a proton donor and a nucleophilic catalyst is crucial for the efficiency of the coupling reaction. nih.gov

The choice of activator can significantly impact the reaction kinetics and efficiency. For instance, ETT and BTT are more acidic than 1H-tetrazole and are often preferred for sterically hindered phosphoramidites, such as those used in RNA synthesis. glenresearch.comglenresearch.com

ActivatorpKaKey Characteristics
1H-Tetrazole4.89Standard activator, but has limited solubility and is less effective for sterically hindered phosphoramidites. glenresearch.comglenresearch.com
5-Ethylthio-1H-tetrazole (ETT)4.28More acidic and more soluble in acetonitrile (B52724) than 1H-tetrazole, making it a good general-purpose activator. glenresearch.comglenresearch.com
5-Benzylthio-1H-tetrazole (BTT)4.08Considered an ideal activator for RNA synthesis due to its higher acidity. glenresearch.comglenresearch.com

Steric hindrance plays a significant role in both the stability of the phosphoramidite and the kinetics of its activation. The bulky diisopropylamino group on the phosphoramidite provides a balance between stability during storage and ease of activation during synthesis. mdpi.com This steric bulk prevents unwanted side reactions and hydrolysis.

In RNA synthesis, the presence of the 2'-hydroxyl protecting group, such as the tert-butyldimethylsilyl (TBDMS) group in the precursor to this compound, introduces additional steric hindrance. This can make the coupling reaction more challenging compared to DNA synthesis. mdpi.com Consequently, more potent activators like ETT or BTT are often required to achieve high coupling efficiencies in a reasonable timeframe. researchgate.netglenresearch.com

Flow-Based Synthesis of Phosphoramidites for On-Demand Production

A significant advancement in phosphoramidite synthesis is the development of flow-based methodologies. This approach allows for the on-demand production of phosphoramidites, mitigating issues related to their limited bench stability.

In a flow-based system, the azole activator can be immobilized on a solid support. The phosphitylating agent is then passed through a column containing the immobilized activator, generating the reactive intermediate in situ. The protected nucleoside, such as the precursor for this compound, is then introduced into the flow, where it reacts to form the desired phosphoramidite. This method offers several advantages, including the ability to use an excess of the phosphitylating agent and easy removal of byproducts, leading to high yields of the final product.

Advantages for Labile and Redox-Unstable Phosphoramidites

The synthesis of oligonucleotides containing sensitive, base-labile, or redox-unstable phosphoramidites necessitates the use of advanced deprotection strategies that deviate from standard protocols. Conventional methods, which often involve prolonged treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures (e.g., 55°C for 8-17 hours), can degrade sensitive moieties mdpi.com. To circumvent this, milder deprotection conditions have been developed, proving advantageous for preserving the integrity of labile functionalities within an oligonucleotide chain.

One key advancement is the use of alternative basic solutions that are effective at lower temperatures and for shorter durations. For instance, 40% aqueous methylamine (B109427) can achieve complete deprotection at room temperature in just two hours mdpi.com. An even milder option is a 50 mM potassium carbonate solution in methanol (B129727) mdpi.comresearchgate.net. These methods significantly reduce the harshness and duration of the deprotection step. The use of highly base-labile protecting groups on the nucleobases themselves, such as the formamidine (B1211174) protecting group, further facilitates these milder deprotection protocols glenresearch.com. Such strategies are crucial when synthesizing oligonucleotides modified with sensitive functional groups, ensuring that the final product is obtained with high fidelity and yield mdpi.comresearchgate.netdntb.gov.ua. The P-N (phosphorus-nitrogen) bond in phosphoramidites can be particularly susceptible to acidic conditions, where it becomes labile upon protonation at the nitrogen atom, leading to cleavage nih.gov. This highlights the importance of carefully controlled pH throughout the synthesis and deprotection cycles.

Table 1: Comparison of Deprotection Conditions

Deprotection Reagent Temperature Duration Suitability
Concentrated Ammonium Hydroxide 55°C 8-17 hours Standard, robust oligonucleotides mdpi.com
40% Aqueous Methylamine Room Temp 2 hours Oligonucleotides with base-labile groups mdpi.com
50 mM Potassium Carbonate in Methanol Room Temp Variable Oligonucleotides with highly sensitive/labile groups mdpi.comresearchgate.net

Protecting Group Strategies for Ribonucleosides in this compound Synthesis

The chemical synthesis of RNA, including sequences containing this compound, is significantly more complex than DNA synthesis due to the presence of the 2'-hydroxyl group on the ribose sugar. This requires a multi-faceted protecting group strategy to ensure the specific and efficient formation of the desired 3'-5' phosphodiester linkages while preventing unwanted side reactions. Key positions that must be temporarily blocked include the 5'-hydroxyl group and the 2'-hydroxyl group of the ribose.

5'-Hydroxyl Protection (e.g., Dimethoxytrityl (DMT) Group)

The protection of the 5'-hydroxyl group is fundamental to the stepwise, directional synthesis of oligonucleotides on a solid support. The 4,4'-dimethoxytrityl (DMT) group is the standard choice for this role in modern phosphoramidite chemistry twistbioscience.comresearchgate.net. It is attached to the 5'-position of the nucleoside phosphoramidite building block. During the synthesis cycle, the DMT group protects the 5'-hydroxyl of the incoming phosphoramidite and the terminal nucleoside of the growing chain, preventing self-polymerization and ensuring that coupling occurs only at the desired position biotage.com.

A critical feature of the DMT group is its exceptional lability under mild acidic conditions, which allows for its selective removal without cleaving other protecting groups or the oligonucleotide from its solid support yale.edu. The synthesis cycle begins with the removal of the DMT group from the support-bound nucleoside, a step called detritylation umich.edushigematsu-bio.com. This is typically achieved by treating the support with a solution of a weak acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) umich.edushigematsu-bio.comnih.gov. The acid protonates one of the methoxy (B1213986) groups, leading to the formation of a stable carbocation (the trityl cation), which is readily cleaved from the 5'-oxygen biotage.com. This exposes the 5'-hydroxyl group, making it available for coupling with the next activated phosphoramidite monomer umich.edu. The stability of the trityl cation produces a characteristic orange color, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step.

The DMT group plays a crucial role not only in synthesis but also in the purification of the final product. A widely used technique known as "DMT-on" purification leverages the hydrophobic nature of the DMT group atdbio.com. In this strategy, the final DMT group is intentionally left on the full-length oligonucleotide after synthesis is complete shigematsu-bio.com. The crude product, which contains the desired DMT-on full-length sequences as well as shorter, uncapped "failure sequences" (which lack the DMT group), is passed through a reverse-phase chromatography cartridge or column atdbio.comdupont.com.

The hydrophobic DMT group causes the full-length oligonucleotide to be strongly retained by the reverse-phase medium, while the more hydrophilic, shorter failure sequences are washed away shigematsu-bio.comdupont.com. After the impurities have been removed, the retained full-length product is treated with an acidic solution to cleave the DMT group. The pure, detritylated oligonucleotide is then eluted from the column dupont.com. This method is highly effective for isolating the desired product, particularly for longer oligonucleotides atdbio.com.

Table 2: Steps in DMT-On Purification

Step Action Purpose
1. Synthesis The oligonucleotide is synthesized with the DMT group remaining on the 5'-terminus of the final product. To create a hydrophobic handle on the full-length product shigematsu-bio.com.
2. Loading The crude mixture is loaded onto a reverse-phase cartridge. To bind the DMT-on oligonucleotides to the hydrophobic stationary phase dupont.com.
3. Washing A low-concentration organic solvent (e.g., acetonitrile) is used to wash the cartridge. To elute the hydrophilic failure sequences that lack the DMT group dupont.com.
4. Detritylation An acidic solution is passed through the cartridge. To cleave the DMT group from the retained full-length oligonucleotide yale.edudupont.com.

2'-Hydroxyl Protection (e.g., tert-Butyldimethylsilyl (TBDMS) Group)

The presence of the 2'-hydroxyl group in ribonucleosides introduces a significant challenge in RNA synthesis. Unlike in DNA synthesis, this group must be protected to prevent a range of side reactions umich.eduresearchgate.net. The tert-Butyldimethylsilyl (TBDMS or TBS) group is a widely adopted and effective protecting group for the 2'-hydroxyl position kulturkaufhaus.deglenresearch.comresearchgate.net. Its steric bulk and stability under the conditions of the synthesis cycle make it an ideal choice glenresearch.comnih.gov. The TBDMS group is stable to the acidic conditions used for DMT removal and the basic conditions used for the cleavage of some nucleobase protectors glenresearch.com.

Protecting the 2'-hydroxyl group is paramount for two primary reasons. First, an unprotected 2'-OH can act as a nucleophile and attack the adjacent internucleotide phosphodiester linkage, leading to cleavage of the RNA chain, particularly under basic deprotection conditions umich.eduglenresearch.com. Second, it prevents the isomerization of the natural 3'-5' phosphodiester bond to an unnatural and non-functional 2'-5' bond umich.edu.

The TBDMS group effectively shields the 2'-hydroxyl, preventing it from participating in these degradation pathways throughout the synthesis. After the chain assembly is complete and the oligonucleotide has been cleaved from the support, the TBDMS groups are selectively removed using a fluoride (B91410) source, most commonly tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride glenresearch.comspringernature.com. This specific removal step is orthogonal to the deprotection of other groups, ensuring the integrity of the synthesized RNA molecule kulturkaufhaus.denih.gov. The combination of DMT for 5'-OH protection and TBDMS for 2'-OH protection forms the cornerstone of modern solid-phase RNA synthesis kulturkaufhaus.de.

Table 3: Impact of 2'-Hydroxyl Protection in RNA Synthesis

Condition Outcome Rationale
With 2'-OH Protection (e.g., TBDMS) Successful synthesis of stable, full-length RNA with correct 3'-5' linkages. The TBDMS group sterically hinders the 2'-OH, preventing it from attacking the phosphodiester backbone researchgate.netglenresearch.com.
Alternative 2'-OH Protecting Groups (e.g., TOM) and their Chemical Properties

In the realm of RNA synthesis, the choice of the 2'-hydroxyl protecting group is critical. The [(triisopropylsilyl)oxy]methyl (TOM) group has emerged as a highly effective alternative to the more traditional tert-butyldimethylsilyl (TBDMS) group. glenresearch.comglenresearch.comatdbio.com The TOM group's chemical properties offer several advantages that enhance the efficiency and reliability of solid-phase RNA synthesis.

A key feature of the TOM-protecting group is its reduced steric hindrance compared to the TBDMS group. glenresearch.comumich.edu This is attributed to a spacer between the nucleoside and the silyl (B83357) group, which facilitates more efficient coupling reactions, achieving yields of over 99% with shorter coupling times, akin to those seen in DNA synthesis. glenresearch.comumich.edu This efficiency allows for the reliable synthesis of long RNA sequences. umich.edu

Furthermore, the acetal (B89532) structure of the TOM group confers stability under basic and weakly acidic conditions. glenresearch.com This stability is crucial as it prevents the unwanted migration of the protecting group from the 2'-O to the 3'-O position, a side reaction that can occur with silyl groups like TBDMS and leads to the formation of non-natural 2'-5' phosphodiester linkages. glenresearch.comatdbio.com

Deprotection of the TOM group is achieved under mild conditions using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF), which ensures the integrity of the RNA strand. atdbio.com The compatibility of the TOM group with established TBDMS chemistry allows for its integration into existing synthesis protocols, providing flexibility for researchers. glenresearch.com

Table 1: Comparison of 2'-OH Protecting Groups

Feature TOM (tri-iso-propylsilyloxymethyl) TBDMS (tert-butyldimethylsilyl)
Steric Hindrance Minimized due to a spacer Higher
Coupling Efficiency Excellent, >99% yields Good, but can be lower for complex sequences
Coupling Times Shorter, similar to DNA synthesis Longer
Stability Stable to basic and weakly acidic conditions Prone to migration (2'- to 3'-O)
Deprotection Mild fluoride-based conditions Fluoride-based conditions
Key Advantage Prevents 2'-5' phosphodiester linkage formation Widely established

Exocyclic Amine Protection on Cytosine (Benzoyl (Bz) Group)

The protection of the exocyclic amine of cytosine is essential to prevent unwanted side reactions during oligonucleotide synthesis. The benzoyl (Bz) group is a commonly used protecting group for this purpose. ias.ac.in Its chemical properties and removal conditions are well-characterized, making it a reliable choice in many synthetic strategies.

Orthogonality to Other Protecting Group Removal Chemistries

A critical aspect of any protecting group strategy is orthogonality, which allows for the selective removal of one type of protecting group without affecting others. bham.ac.uk The benzoyl group on cytosine can be part of an orthogonal strategy. For instance, in some schemes, the benzoyl group is significantly more stable than other "ultra-mild" protecting groups, which can be removed under conditions that leave the Bz group intact. nih.gov This differential lability allows for sequential deprotection steps, which is crucial for the synthesis of complex oligonucleotides or those requiring specific modifications. However, it has been noted that in certain strategies aiming to prevent hybridization, the benzoyl group was not successful, unlike other groups such as dimethylacetamidine (Dma). nih.govnih.gov

Considerations for Deprotection Methods (e.g., Ammonia (B1221849), Methylamine)

Aqueous methylamine is known to cleave the benzoyl group, along with other common exocyclic amine protecting groups, very rapidly. nih.gov A mixture of aqueous methylamine and ammonium hydroxide (AMA) can also be used for efficient deprotection. glenresearch.com Ethanolic ammonia, on the other hand, can offer higher selectivity between standard protecting groups like benzoyl and more labile groups. nih.gov

Deprotection with ammonia typically requires heating (e.g., 55°C) for several hours. atdbio.com In contrast, reagents like methylamine can significantly shorten the deprotection time. google.com For example, a mixture of methylamine and t-butylamine can achieve deprotection in about 90 minutes at room temperature. google.com

Transamidation Issues with Specific Deprotection Reagents

A potential side reaction during the deprotection of benzoyl-protected cytosine is transamidation, particularly when using primary amines like methylamine. glenresearch.com This reaction involves the displacement of the benzoyl group by the amine from the deprotection solution, leading to the formation of N4-methyl-cytidine. researchgate.net This modification adds 14 Da to the mass of the cytidine residue and can be problematic for the biological activity and purity of the final oligonucleotide. researchgate.net

The lability of the protecting group plays a role in the extent of transamidation. For instance, using the more labile isobutyryl (iBu) protecting group on cytidine results in significantly less transamination compared to the benzoyl group when using ethylene (B1197577) diamine for deprotection. glenresearch.com The use of an acetyl (Ac) protecting group on cytosine can virtually eliminate this transamidation issue because its hydrolysis is extremely rapid. glenresearch.com

Table 2: Deprotection Considerations for Benzoyl-Protected Cytosine

Deprotection Reagent Conditions Advantages Potential Issues
Aqueous Ammonia Typically heated (e.g., 55°C) for several hours Standard, well-established method Longer reaction times
Aqueous Methylamine Room temperature or heated Faster deprotection times Potential for transamidation
Ammonium Hydroxide/Methylamine (AMA) Heated (e.g., 65°C) for a short period (e.g., 10 min) Rapid deprotection Requires careful control to minimize side reactions
Ethanolic Ammonia Varies Can offer selectivity between different protecting groups May require specific conditions for complete removal

Green Chemistry and Sustainable Approaches in Phosphoramidite Synthesis

The principles of green chemistry are increasingly being integrated into phosphoramidite synthesis to enhance sustainability and reduce the environmental impact of oligonucleotide manufacturing. huarenscience.comresearchgate.net This involves a holistic approach, from the selection of raw materials to the minimization of waste and the use of safer chemical processes. huarenscience.com

Key tenets of green chemistry in this context include atom-efficient reactions, the use of renewable feedstocks, and catalysis with earth-abundant metals to replace rare or toxic ones. huarenscience.com Waste minimization and recycling of valuable materials like amidites and solid supports are also crucial for improving the atom economy and cost-efficiency. researchgate.net

Development of Environmentally Benign Solvents and Reaction Conditions

A significant focus of green chemistry in oligonucleotide synthesis is the replacement of hazardous solvents. rsc.org Acetonitrile is the most voluminous solvent used, serving in washing steps and as a solvent for phosphoramidites. informaconnect.com Dichloromethane (DCM) has also been traditionally used, for example, in the detritylation step. rsc.org Both solvents have environmental and health concerns.

Efforts are being made to find safer, more sustainable alternatives. Research has explored replacing acetonitrile in wash steps with other solvents that can effectively remove reagents and by-products without compromising the synthesis quality. google.com For instance, toluene (B28343) has been investigated as a replacement wash solvent following the oxidation step. google.com The recovery and reuse of acetonitrile from washing steps is another strategy to reduce waste and improve sustainability. informaconnect.com

The development of milder reaction conditions also contributes to a greener synthesis process by reducing energy consumption. huarenscience.com The overarching goal is to create a more environmentally friendly and economically viable process for producing synthetic oligonucleotides. rsc.org

Exploration of Sustainable Catalysts (e.g., Earth-Abundant Metals)

The traditional synthesis of complex organic molecules, including nucleotide precursors, often relies on catalysts based on precious metals like palladium. However, the cost, toxicity, and low abundance of these metals present significant sustainability challenges nsf.goviith.ac.in. Consequently, the field of catalysis is shifting towards the use of earth-abundant metals (EAMs) such as iron, cobalt, nickel, and manganese ed.ac.ukgcande.org. These metals offer the potential for more sustainable and cost-effective chemical transformations nsf.goviith.ac.in.

Research into EAM catalysis aims to replace precious metals in key organic reactions, harnessing the unique reactivity of first-row transition metals to develop novel and more efficient synthetic routes nsf.gov. While direct applications in this compound synthesis are still an emerging area, the principles are broadly applicable to the synthesis of its precursors. EAMs are being explored for a variety of transformations critical in organic synthesis, including cross-coupling, borylation, and hydrogenation reactions nsf.govnih.gov. For instance, cobalt and iron complexes have been successfully used as single-site solid catalysts in the chemoselective borylation and silylation of C-H bonds, showcasing their potential for creating complex molecular architectures with high precision nih.gov.

The activation of these EAMs is a key area of research. A simple and effective method involves using sodium tert-butoxide to activate air- and moisture-stable EAM pre-catalysts, making these sustainable catalytic systems more accessible and practical for broader use ed.ac.uk. This approach has been successful in activating iron, cobalt, nickel, and manganese catalysts for reactions like alkene hydroboration and hydrosilylation ed.ac.uk. The development of such robust activation methods is crucial for integrating EAMs into the multistep synthesis of complex molecules like nucleoside phosphoramidites.

Table 1: Comparison of Earth-Abundant Metal Catalysts in Relevant Organic Transformations
Metal CatalystCatalytic TransformationKey AdvantagesReference Findings
Iron (Fe)Cross-coupling, BorylationLow cost, low toxicity, versatile reactivityCan be activated by NaOtBu for alkene hydrofunctionalisation; used in MOFs for chemoselective borylation. ed.ac.uknih.gov
Cobalt (Co)Hydroboration, HydrogenationUnique mechanistic pathways, high activitySuccessfully activated with NaOtBu for hydroboration; highly active as a single-site catalyst in MOFs. ed.ac.uknih.gov
Nickel (Ni)Cross-coupling (e.g., Suzuki-Miyaura), BorylationCost-effective alternative to palladium, enables challenging bond formationsScreening platforms developed for optimizing Ni-catalyzed cross-coupling reactions. nsf.gov
Manganese (Mn)HydrofunctionalisationVery low cost, environmentally benignNovel catalytic activity for alkene hydrofunctionalisation discovered using NaOtBu activation. ed.ac.uk

Biocatalysis and Enzymatic Methods for Nucleotide Analog Synthesis

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis for nucleosides and their analogs tandfonline.combreakingac.com. By harnessing the high regio- and stereo-selectivity of enzymes, biocatalytic methods can often circumvent the need for complex protection and deprotection steps that are characteristic of chemical routes like phosphoramidite synthesis mdpi.com. This leads to higher product yields, reduced waste, and milder reaction conditions mdpi.combiorxiv.org.

Enzymes such as nucleoside phosphorylases (NPs) and deoxyribonucleoside kinases are particularly valuable in this field tandfonline.commdpi.com. NPs, for example, catalyze the reversible phosphorolysis of nucleosides, allowing for the efficient swapping of nucleobases onto sugar scaffolds tandfonline.com. This approach has been successfully used to produce a variety of modified nucleosides tandfonline.com. Similarly, human deoxycytidine kinase (HsdCK) has been identified as a valuable biocatalyst for the 5'-phosphorylation of a wide range of nucleoside analogs, a key step in producing nucleotide analogs mdpi.comresearchgate.net.

The advantages of enzymatic synthesis include:

High Selectivity: Enzymes act on specific functional groups, avoiding unwanted side reactions and eliminating the need for protecting groups mdpi.com.

Mild Conditions: Reactions are typically run in aqueous solutions at or near ambient temperature and pressure, reducing energy consumption breakingac.combiorxiv.org.

Reduced Waste: Fewer reaction steps and the elimination of protecting groups lead to a significant reduction in chemical waste breakingac.combiotium.com.

While the direct enzymatic synthesis of phosphoramidites like this compound is not yet standard, the enzymatic production of its nucleoside and nucleotide precursors is a rapidly advancing field tandfonline.comsynbiobeta.com. Cascade biocatalysis, where multiple enzymatic reactions are performed in a single pot without intermediate purification, further enhances the efficiency and sustainability of these synthetic routes nih.govelsevierpure.com. As the toolbox of industrial enzymes expands, chemoenzymatic strategies that combine the best of both chemical and biological catalysis are becoming increasingly viable for producing complex molecules mdpi.com.

Table 2: Key Enzymes in Nucleotide Analog Synthesis
Enzyme ClassExample EnzymeFunctionAdvantages in Synthesis
Nucleoside Phosphorylases (NPs)Pyrimidine Nucleoside Phosphorylase (PyNP)Catalyzes reversible phosphorolysis of nucleosides for base-swapping. tandfonline.comEnables divergent synthesis of modified nucleosides. tandfonline.com
Deoxyribonucleoside KinasesHuman Deoxycytidine Kinase (HsdCK)Catalyzes the 5'-phosphorylation of deoxyribonucleosides. mdpi.comAccepts a wide range of natural and modified nucleosides. researchgate.net
PolymerasesTerminal deoxynucleotidyl Transferase (TdT)Template-independent addition of dNTPs to an oligo. biotium.comUsed in novel enzymatic oligonucleotide synthesis methods. biotium.com
Phosphoribosyl Transferases (PRT)Uracil-PRTForms nucleoside monophosphates from PRPP and a nucleobase. elsevierpure.comKey enzyme in salvage pathways, applicable to cascade synthesis. elsevierpure.com

Waste Minimization and Recycling Strategies

The conventional solid-phase phosphoramidite method for oligonucleotide synthesis is known for its poor material efficiency and significant waste generation gcande.orgnih.gov. The Process Mass Intensity (PMI)—the total mass of materials used to produce a unit mass of product—can be extremely high, with estimates of around 4300 kg of waste per kg of a 20-mer oligonucleotide bachem.com. This waste stream is composed of excess reagents, protecting groups, and large volumes of solvents, particularly acetonitrile, used in coupling and washing steps nih.govinformaconnect.com.

To address this environmental challenge, several waste minimization and recycling strategies are being actively developed and implemented:

Solvent Recycling: Acetonitrile is the largest volume reagent in automated synthesis informaconnect.com. Patented processes are now being developed to reclaim and reuse acetonitrile from the wash solvent stream. This involves collecting the solvent after each synthesis step and purifying it for reuse in subsequent syntheses, which can significantly lower costs and environmental impact informaconnect.com.

Recyclable Solid Supports: Innovations in solid-phase synthesis include the development of universal and reusable solid supports. One method uses an H-phosphonate diester linker that can be cleaved under mild conditions, releasing the synthesized oligonucleotide and regenerating the original support for subsequent use nih.gov.

Reagent Recovery: The phosphoramidite coupling reaction requires an excess of the valuable nucleoside phosphoramidite building blocks to drive the reaction to completion youtube.com. Strategies are being explored to recover and recycle this excess. This can involve diverting the effluent from the synthesizer into nucleoside-specific waste streams, from which the unreacted amidites or their hydrolysis products can be recovered and reconverted into usable building blocks youtube.com.

These green chemistry approaches are critical for improving the sustainability of manufacturing therapeutic oligonucleotides, moving the industry away from legacy technologies toward more environmentally responsible processes gcande.orgdntb.gov.ua.

Advanced Methodologies for Oligoribonucleotide Synthesis Utilizing Bz Rc Phosphoramidite

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of RNA oligonucleotides using Bz-rC phosphoramidite (B1245037) follows a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation. nih.gov This cycle is repeated until the desired RNA sequence is assembled on the solid support.

The initial step in each cycle is the removal of the 4,4'-dimethoxytrityl (DMTr) group from the 5'-hydroxyl of the nucleoside bound to the solid support. atdbio.com This acid-labile protecting group is efficiently cleaved using a solution of a weak acid, typically dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758). biosearchtech.comfujifilm.com The removal of the DMTr group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. umich.edu The orange-colored dimethoxytrityl cation released during this step can be quantified spectrophotometrically to monitor the efficiency of the previous coupling step. atdbio.com

Following detritylation, the Bz-rC phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing RNA chain. The activation is typically achieved using a weak acid, such as a tetrazole derivative. atdbio.com Commonly used activators include 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (B129182) (DCI). biosearchtech.comfujifilm.com DCI is noted to be a more nucleophilic activator, which can lead to reduced coupling times. biosearchtech.com

The coupling reaction for RNA phosphoramidites, including Bz-rC, is generally slower than for their DNA counterparts due to the steric hindrance caused by the bulky 2'-O-protecting group (e.g., tert-butyldimethylsilyl). atdbio.com Consequently, the coupling time is often extended to ensure high efficiency, typically around 12 minutes when using activators like 5-(bis-3.5-trifluoromethylphenyl)-1H-tetrazole (Activator 42). nih.gov Achieving near-quantitative coupling efficiency, ideally above 99%, is critical for the synthesis of long and high-purity oligonucleotides. google.com

Table 1: Comparison of Activators for Phosphoramidite Coupling

ActivatorChemical NamepKaCharacteristics
ETT5-Ethylthio-1H-tetrazole-Commonly used for DNA and RNA synthesis. researchgate.net
BTT5-Benzylthio-1H-tetrazole-Preferred for RNA synthesis due to higher reactivity. researchgate.net
DCI4,5-Dicyanoimidazole-Less acidic but more nucleophilic, potentially reducing coupling times. biosearchtech.com
Activator 425-(bis-3.5-trifluoromethylphenyl)-1H-tetrazole-An efficient activator for RNA synthesis. nih.gov

Despite high coupling efficiencies, a small percentage of the 5'-hydroxyl groups may remain unreacted. To prevent these "failure sequences" from participating in subsequent coupling steps and generating deletion mutations, a capping step is introduced. atdbio.combiosearchtech.com This is accomplished by acetylating the unreacted 5'-hydroxyl groups using a capping mixture. atdbio.com A common capping mixture consists of acetic anhydride (B1165640) and a catalyst such as N-methylimidazole (NMI). atdbio.combiosearchtech.com The resulting 5'-acetyl cap is unreactive in the following synthesis cycles and is removed during the final deprotection of the oligonucleotide. biosearchtech.com This step is crucial for minimizing the accumulation of difficult-to-separate impurities. biosearchtech.com

The newly formed internucleosidic linkage is a phosphite (B83602) triester, which is unstable under the acidic conditions of the subsequent detritylation step. atdbio.combiotage.com Therefore, it must be oxidized to a more stable pentavalent phosphate (B84403) triester. biosearchtech.comumich.edu This oxidation is typically carried out using a solution of iodine in a mixture of tetrahydrofuran (B95107), water, and a weak base like pyridine (B92270) or lutidine. biosearchtech.comfujifilm.com The resulting phosphate triester is the protected precursor to the natural phosphodiester linkage found in RNA. fujifilm.com

Cleavage and Deprotection Strategies for RNA Oligonucleotides

After the completion of the solid-phase synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, biologically active RNA molecule.

The benzoyl (Bz) protecting group on the cytidine (B196190) base is base-labile and is typically removed along with other nucleobase and phosphate protecting groups. libretexts.org A common method for this deprotection is treatment with aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427). libretexts.org However, the use of primary amines like methylamine can sometimes lead to a side reaction where the amine attacks the C4 position of the cytosine ring, resulting in a transamination product. oup.comnih.gov

To circumvent this issue, alternative deprotection strategies have been developed. One approach involves using ethanolic ammonia at elevated temperatures (e.g., 16 hours at 55°C) for the removal of standard base protecting groups, including the benzoyl group on cytidine. glenresearch.com Another strategy is to use N4-acetyl protection for cytidine when methylamine-based deprotection is desired, as the acetyl group is less prone to transamination. nih.govresearchgate.net The choice of deprotection conditions must be carefully considered to ensure complete removal of the benzoyl group without compromising the integrity of the RNA oligonucleotide. rsc.org

Table 2: Deprotection Reagents and Conditions for N-benzoyl Protecting Groups

ReagentConditionsNotes
Aqueous Ammonia8-15 hours at 55°CStandard condition for removing benzoyl groups. thermofisher.com
Ethanolic Ammonia16 hours at 55°CUsed for deprotection of standard base protecting groups including benzoyl. glenresearch.com
Aqueous Methylamine-Faster deprotection but can cause transamination of N4-benzoyl cytosine. oup.comnih.gov

Cleavage from Solid Support

The final stages of solid-phase oligoribonucleotide synthesis involve the liberation of the newly synthesized RNA strand from its solid support and the removal of all remaining protecting groups. The initial step in this process is the cleavage of the covalent linker, typically a succinyl ester, that anchors the 3'-end of the oligonucleotide to the controlled pore glass (CPG) or polystyrene support. atdbio.com This is accomplished by treating the support-bound oligonucleotide with a basic solution.

ReagentTemperatureDurationPurpose
Ethanolic Methylamine/Aqueous Methylamine (EMAM)Room Temperature20 minutesCleavage from solid support
Ethanolic Methylamine/Aqueous Methylamine (EMAM)65°C10 minutesRemoval of exocyclic amine protecting groups
Ammonium (B1175870) hydroxide (B78521)/40% aqueous methylamine (AMA)65°C10 minutesCleavage and base deprotection
Ammonium hydroxide/ethanol (3:1)55°C12-17 hoursCleavage and base deprotection (older method)

Removal of 2'-Hydroxyl Protecting Groups

A critical and distinctive challenge in RNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected throughout the synthesis cycles to prevent unwanted side reactions and chain cleavage. atdbio.com The most widely used protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group. atdbio.comglenresearch.com This silyl (B83357) group is stable under the acidic and basic conditions of the synthesis cycle but can be selectively removed at the final stage. glenresearch.com

The removal of the 2'-O-TBDMS groups is achieved by treatment with a fluoride (B91410) ion source. Historically, tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (THF) was used, typically requiring a long incubation period of up to 24 hours at room temperature. umich.eduglenresearch.com However, TBAF is notoriously sensitive to water, which can complicate the reaction. umich.edu A significant improvement came with the introduction of triethylamine (B128534) trihydrofluoride (TEA·3HF). kulturkaufhaus.de This reagent is more reliable and less sensitive to ambient moisture. umich.edu The deprotection is commonly performed by dissolving the oligonucleotide in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then adding the TEA·3HF reagent, followed by heating at 65°C for approximately 2.5 hours. glenresearch.com This method efficiently and cleanly removes the silyl protecting groups, yielding the final RNA oligonucleotide with free 2'-hydroxyls. kulturkaufhaus.de

Deprotection ReagentCommon SolventTypical ConditionsNotes
Triethylamine trihydrofluoride (TEA·3HF)Dimethyl sulfoxide (DMSO)2.5 hours at 65°CMore reliable; less sensitive to water. glenresearch.comkulturkaufhaus.de
Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)24 hours at room temperatureHighly sensitive to moisture. umich.eduglenresearch.com
Hydrochloric Acid (HCl)Dilute aqueous solution (pH 2.0)Not widely adoptedAn alternative acidic condition method has been developed. nih.gov

Phosphodiester Formation via Beta-Elimination

During synthesis, the internucleotide linkages are created as phosphite triesters, which are subsequently oxidized to more stable phosphate triesters. biotage.com To prevent undesired reactions at the phosphorus center during the synthesis cycles, the non-bridging oxygen atom of the phosphate is protected, most commonly with a 2-cyanoethyl group. biotage.comatdbio.com This protecting group must be removed during the final deprotection steps to yield the natural phosphodiester backbone of RNA.

The removal of the 2-cyanoethyl group is accomplished via a β-elimination reaction under basic conditions. atdbio.comsigmaaldrich.com This reaction occurs concurrently with the cleavage from the solid support and the removal of nucleobase protecting groups when using reagents like ammonium hydroxide or methylamine solutions. kulturkaufhaus.dee-oligos.com The hydrogen atoms on the carbon adjacent to the electron-withdrawing cyano group are highly acidic, facilitating their abstraction by the base. atdbio.comsigmaaldrich.com This initiates an elimination reaction that cleaves the P-O bond, releasing the phosphate and generating acrylonitrile (B1666552) as a byproduct. atdbio.com This rapid and efficient reaction converts the protected phosphate triester backbone into the desired negatively charged phosphodiester backbone characteristic of natural RNA. sigmaaldrich.com

Challenges in RNA Oligonucleotide Synthesis with Phosphoramidites

Premature Deprotection Issues

A significant challenge in solid-phase RNA synthesis is the potential for premature removal of protecting groups during the iterative cycles of the process. The 2'-hydroxyl protecting group, in particular, is a point of vulnerability. For example, the standard TBDMS group can be partially lost if the basic deprotection conditions used to remove the nucleobase protecting groups are too harsh or prolonged. glenresearch.com This premature exposure of the 2'-hydroxyl group under basic conditions can lead to phosphodiester bond cleavage and, consequently, scission of the RNA chain, which significantly reduces the yield of the full-length product. umich.edu

To mitigate this, a careful balance must be struck. The protecting groups on the exocyclic amines of the nucleobases (like the benzoyl group on cytidine) must be labile enough to be removed at the end of the synthesis without damaging the RNA product, yet stable enough to withstand the conditions of the entire synthesis. The development of "fast" or milder deprotection schemes, which often involve using more labile base protecting groups like acetyl on cytidine, allows for the use of less harsh final deprotection conditions (e.g., AMA at 65°C for 10 minutes), thereby minimizing the risk of premature 2'-O-silyl group removal and subsequent chain degradation. glenresearch.comnih.govnih.gov

Limitations on Oligonucleotide Length and Yield

Theoretical Yield = (Average Coupling Efficiency)(n-1)

where 'n' is the number of nucleotides in the sequence. trilinkbiotech.comresearchgate.net

Even a small decrease in coupling efficiency has a dramatic impact on the final yield, especially for longer oligonucleotides. biosyn.comtrilinkbiotech.com For example, a 50-base oligonucleotide synthesized with a 99.5% coupling efficiency would have a theoretical maximum yield of about 78%, whereas the same synthesis with a 98.5% efficiency would yield only 57% full-length product. This chemical reality places practical limits on the length of oligonucleotides that can be synthesized effectively, with sequences longer than 100-150 bases being very challenging to produce in high purity and yield. idtdna.commetabion.com

Oligonucleotide Length (n)Theoretical Yield at 99.5% Coupling EfficiencyTheoretical Yield at 99.0% Coupling EfficiencyTheoretical Yield at 98.5% Coupling Efficiency
20-mer91%83%75%
40-mer82%68%55%
60-mer74%55%41%
80-mer67%45%30%
100-mer61%37%22%

Solubility Considerations for Modified Phosphoramidites

The standard solvent used for dissolving phosphoramidite monomers during automated synthesis is anhydrous acetonitrile (B52724). trilinkbiotech.com While the canonical phosphoramidites are generally soluble in acetonitrile, modified phosphoramidites can present solubility challenges. trilinkbiotech.com Some modified monomers, particularly those with lipophilic or bulky modifying groups, may exhibit poor solubility in acetonitrile, leading to precipitation in the synthesizer's fluid lines and causing failed syntheses. thermofisher.com

In such cases, alternative solvent systems may be required. For instance, using a mixture of anhydrous acetonitrile and anhydrous dichloromethane, or adding a small percentage of dimethylformamide (DMF) to the acetonitrile, can improve the solubility of problematic amidites. thermofisher.com Furthermore, the stability of phosphoramidites in solution is a concern; they are sensitive to hydrolysis from trace amounts of water in the solvent. trilinkbiotech.comnih.gov The 2'-deoxyguanosine (B1662781) phosphoramidite is known to be the least stable of the standard monomers in acetonitrile solution, degrading over time. researchgate.netsemanticscholar.org Therefore, careful handling, the use of high-purity anhydrous solvents, and fresh preparation of solutions are critical for ensuring successful synthesis, especially when working with sensitive or poorly soluble modified phosphoramidites. trilinkbiotech.com

Alternative Synthesis Strategies

Solution-Phase Synthesis of Oligonucleotides

Solution-phase synthesis represents a classical chemical approach that has garnered continuous interest for large-scale oligonucleotide production. beilstein-journals.orgnih.gov Unlike solid-phase synthesis where the growing oligonucleotide chain is attached to an insoluble support, solution-phase synthesis occurs with all reactants dissolved in a solvent medium. utupub.firesearchgate.net This approach is more amenable to traditional chemical manufacturing techniques and offers a more predictable path for scaling up production to multikilogram quantities. utupub.fi

The primary challenge in solution-phase synthesis is the purification of the product after each reaction step. Without a solid support to enable simple washing and filtration, more complex purification methods are required to remove excess reagents and byproducts. nih.gov Despite this, the potential for producing very large amounts of oligonucleotides makes it an attractive option for industrial manufacturing. utupub.fibeilstein-journals.org The High Efficiency Liquid Phase (HELP) method, which utilizes polyethylene (B3416737) glycol (PEG) as a soluble support and phosphoramidite derivatives as synthons, is one example of a solution-phase protocol. nih.gov

Synthesis on Soluble Supports

Synthesis on soluble supports has emerged as a hybrid strategy that aims to merge the benefits of both solid-phase and solution-phase techniques. nih.govbeilstein-journals.orgnih.gov In this method, the oligonucleotide is attached to a soluble polymer support, such as polyethylene glycol (PEG) or dendrimers. tandfonline.comacs.org This keeps the growing chain in the solution phase, allowing for the advantageous reaction kinetics of solution chemistry. tandfonline.com

The key innovation in this approach is the method of purification. The polymer support is chosen so that it, along with the attached oligonucleotide, can be selectively precipitated out of the solution, leaving impurities and excess reagents behind. beilstein-journals.org This allows for facile separation without the need for chromatography. nih.gov Techniques used for separation include precipitation, extraction, and nanofiltration. beilstein-journals.orgnih.gov

Several protocols have been developed for synthesizing both DNA and RNA oligomers on soluble supports, enabling gram-scale production without specialized equipment. nih.govbeilstein-journals.orgsemanticscholar.org However, some limitations exist, including lower loading capacity compared to solid supports and potential solubility issues as the oligonucleotide chain elongates. tandfonline.com Despite these challenges, the approach has been successfully applied using all conventional oligonucleotide chemistries, including phosphoramidite, H-phosphonate, and phosphotriester methods. nih.govbeilstein-journals.org

Comparison of Phosphoramidite, H-Phosphonate, and Phosphotriester Chemistries

The choice of chemical strategy is critical in any oligonucleotide synthesis method. The three primary approaches—phosphoramidite, H-phosphonate, and phosphotriester—each have distinct characteristics that make them suitable for different applications, particularly when moving away from conventional solid-phase synthesis. nih.govbeilstein-journals.org

Phosphoramidite Chemistry: This is the most widely used method in modern oligonucleotide synthesis, especially on solid supports. utupub.fiatdbio.com It employs trivalent phosphorus (P(III)) intermediates, which are highly reactive and lead to short coupling times and high coupling efficiencies. utupub.fi The synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation. The oxidation step is necessary after each coupling to convert the unstable phosphite triester linkage into a stable phosphate triester. atdbio.com This chemistry is readily adapted to synthesis on soluble supports. beilstein-journals.org

H-Phosphonate Chemistry: This method also utilizes P(III) chemistry but offers a simpler synthesis cycle. mdpi.comumich.edu The process involves two main steps: detritylation and coupling of a nucleoside 3'-H-phosphonate monomer. umich.edugenelink.com A key difference is that the resulting internucleoside H-phosphonate diester linkage is stable to the acidic conditions of the detritylation step. mdpi.com This obviates the need for an oxidation step after every cycle. Instead, a single oxidation step is performed after the entire oligonucleotide chain has been assembled. umich.edugenelink.com This feature simplifies the synthesis cycle, which is a significant advantage in solution-phase and soluble-support methods. nih.govnih.gov It also allows for the straightforward production of modified backbones, such as phosphorothioates, by using an appropriate sulfurizing agent in the final oxidation step. genelink.com

Phosphotriester Chemistry: This was one of the pioneering methods for oligonucleotide synthesis. beilstein-journals.orgatdbio.com It uses pentavalent phosphorus (P(V)) synthons, which are generally less reactive than their P(III) counterparts, leading to longer coupling times. utupub.fi However, a major advantage, particularly for synthesis on soluble supports, is the elimination of the oxidation step from the coupling cycle. nih.govbeilstein-journals.orgnih.gov Since the phosphorus is already in the stable P(V) state, the coupling cycle is simplified, which is beneficial when purification steps are more laborious than the simple washing used in solid-phase synthesis. beilstein-journals.org While considered "outdated" for solid-phase synthesis, its simplicity makes it a viable option for alternative large-scale strategies. nih.govnih.gov

Interactive Data Table: Comparison of Oligonucleotide Synthesis Chemistries

Feature Phosphoramidite Chemistry H-Phosphonate Chemistry Phosphotriester Chemistry
Phosphorus Valency P(III) P(III) P(V)
Reactivity High Moderate Lower
Coupling Efficiency Very High (>99%) High Good
Synthesis Cycle 4 Steps (Deblock, Couple, Cap, Oxidize) 2 Steps (Deblock, Couple) 2 Steps (Deblock, Couple)
Oxidation Step Required after each coupling Performed once at the end of synthesis Not required in the cycle
Primary Advantage High speed and efficiency Simplified cycle, easy backbone modification No oxidation step required

| Primary Application | Standard for solid-phase synthesis | Solid-phase and soluble support; backbone modifications | Soluble support and solution-phase synthesis |

Applications of Bz Rc Phosphoramidite in Chemical Biology and Therapeutic Research

Synthesis of RNA for Gene Editing Technologies

The advent of CRISPR-Cas9 and other gene-editing technologies has created an unprecedented demand for high-purity, chemically synthesized RNA molecules. Bz-rC phosphoramidite (B1245037) is a cornerstone in the production of these essential components.

CRISPR-Cas9 Guide RNA (gRNA) Synthesis

The precision of the CRISPR-Cas9 system relies on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific target sequence in the genome. Chemical synthesis of gRNAs offers several advantages over biological production methods, including the ability to incorporate various chemical modifications to enhance stability and activity.

Bz-rC phosphoramidite is a standard reagent used in the solid-phase synthesis of these gRNAs. The benzoyl protection on the cytidine (B196190) bases ensures the fidelity of the sequence during the automated synthesis process. Research has demonstrated that chemically synthesized gRNAs, constructed using phosphoramidites like Bz-rC, are highly effective in mediating gene editing. The ability to produce high-purity gRNAs through chemical synthesis is critical for therapeutic applications where off-target effects must be minimized.

PropertyValueReference
Purity of this compound>98% (HPLC), >99% (31P NMR) nih.gov
Coupling Efficiency in RNA SynthesisApproaching 99% nih.gov

Development of RNA-Based Therapeutics

The therapeutic potential of RNA extends far beyond gene editing. A diverse range of RNA-based drugs, each with a unique mechanism of action, are being developed to treat a wide variety of genetic and acquired diseases. The synthesis of these therapeutic oligonucleotides heavily relies on high-quality phosphoramidites, including Bz-rC.

Antisense Oligonucleotides (ASOs) Synthesis

Antisense oligonucleotides are short, single-stranded DNA or RNA molecules designed to bind to a specific messenger RNA (mRNA), thereby modulating the production of a disease-causing protein. The chemical synthesis of ASOs, particularly those with RNA modifications, utilizes this compound to incorporate cytidine residues. The benzoyl protecting group is compatible with the various chemical modifications often introduced into ASOs to improve their stability, binding affinity, and pharmacokinetic properties.

Small Interfering RNA (siRNA) and microRNA (miRNA) Production

Small interfering RNAs (siRNAs) and microRNAs (miRNAs) are short, double-stranded RNA molecules that can trigger the degradation of specific mRNAs, leading to gene silencing. This mechanism, known as RNA interference (RNAi), holds immense therapeutic promise.

The chemical synthesis of siRNA and miRNA duplexes is the preferred method for research and therapeutic development. Standard phosphoramidite chemistry, employing reagents such as this compound, is used to construct the individual RNA strands. While effective, the choice of protecting groups can be critical. Some studies have noted that under certain deprotection conditions involving methylamine (B109427), the benzoyl group on cytidine can be partially substituted, leading to the formation of N4-methylated cytidine derivatives. To avoid this, in some instances, N-acetyl protected cytidine (Ac-rC) may be preferred. However, for many standard deprotection protocols, Bz-rC remains a reliable and widely used building block. nih.gov

Splice-Switching Oligonucleotides (SSOs)

Splice-switching oligonucleotides are designed to bind to pre-mRNA and modulate the splicing process, thereby correcting genetic defects that lead to diseases like Duchenne muscular dystrophy and spinal muscular atrophy. The synthesis of these therapeutic molecules often involves the use of modified RNA chemistries to enhance their efficacy and stability.

In the development of SSOs, this compound has been utilized for the incorporation of cytidine nucleosides. For instance, in the synthesis of 2'-O-methyl modified SSOs on a phosphorothioate (B77711) backbone, benzoyl protection has been employed for the cytosine and adenine (B156593) bases. nih.gov The stability of the benzoyl group during the synthesis of these modified oligonucleotides is crucial for obtaining the desired final product with high fidelity.

ParameterConditionHalf-life (t1/2)
Deprotection of N-benzoyl-deoxycytidine Aqueous Methylamine (1:1 with water)< 0.5 min
Ethanolic Ammonia (B1221849) (3:1 with ethanol)120 min

This table presents data on the deprotection rates of the N-benzoyl group from a deoxycytidine nucleoside under different basic conditions, providing insight into the relative lability of this protecting group during the final cleavage and deprotection steps of oligonucleotide synthesis. nih.gov

mRNA-Based Medicines and Vaccines

The recent success of mRNA vaccines has highlighted the immense potential of this therapeutic modality. These vaccines work by delivering a synthetically produced mRNA molecule that instructs the body's cells to produce a specific protein, triggering an immune response.

While the large-scale production of long mRNA molecules for vaccines is typically achieved through in vitro transcription (IVT) using enzymatic processes, the synthesis of the DNA templates for these reactions often involves chemical oligonucleotide synthesis. nih.govresearchgate.netbiosyn.com Furthermore, research into novel mRNA structures and modifications may utilize solid-phase synthesis for shorter constructs or for the incorporation of specific modified nucleotides that are not efficiently incorporated by enzymes. In these contexts, this compound plays its fundamental role as a key building block for the precise chemical synthesis of RNA sequences.

Synthesis of Modified Oligonucleotides for Enhanced Functionality

The chemical synthesis of oligonucleotides using phosphoramidite chemistry is a cornerstone of modern molecular biology and therapeutic research. Among the various phosphoramidite monomers, this compound, a protected cytidine building block, plays a crucial role in the assembly of RNA sequences. Its application extends beyond the synthesis of standard RNA, enabling the creation of oligonucleotides with enhanced functionalities tailored for specific applications in chemical biology and therapeutic development. These modifications can improve stability, confer novel properties, and allow for detailed structural and functional studies.

Incorporation of Non-Natural Bases and Analogs

The standard phosphoramidite chemistry, which utilizes building blocks like this compound, provides a robust platform for the site-specific incorporation of non-natural bases and their analogs into oligonucleotide sequences. nih.gov This capability is instrumental in developing therapeutic and diagnostic agents with improved properties. nih.gov The introduction of modified nucleobases can enhance the stability, biological activity, and structural diversity of RNA molecules. nih.gov

The process involves a four-step reaction cycle on a solid support: deblocking, coupling, capping, and oxidation. nih.gov this compound, with its benzoyl (Bz) protecting group for the exocyclic amine of cytosine, is compatible with the standard protocols of oligonucleotide synthesis. nih.gov The development of various phosphoramidite building blocks with modified bases has been accelerated by this chemistry, allowing for their conversion into modified DNA and RNA analogs. nih.gov

Researchers have successfully incorporated a wide variety of functional groups into the nucleobase structure. When the desired modified building blocks are stable under the conditions of oligonucleotide synthesis and deprotection, they can be directly incorporated. nih.gov For more sensitive modifications, a post-synthetic modification approach is employed, where a reactive precursor is first incorporated into the oligonucleotide, followed by the introduction of the desired functional group. nih.gov

Below is a table summarizing examples of non-natural bases and analogs that can be incorporated using phosphoramidite chemistry:

Category Example of Modification Purpose/Application Reference
Modified Pyrimidines5-MethylcytosineRegulation of gene expression, epigenetic studies shigematsu-bio.com
Modified PurinesN6-methyladenineStudying mutagenic effects, gene regulation thermofisher.com
Fluorescent Analogs2-AminopurineProbing DNA/RNA structure and dynamics shigematsu-bio.com
Photo-crosslinking Agents4-ThiouridineStudying nucleic acid-protein interactions nih.gov

The ability to introduce these modifications allows for the fine-tuning of oligonucleotide properties for a wide range of applications, from fundamental research into nucleic acid structure and function to the development of novel therapeutic strategies. nih.gov

Site-Specific Isotope Labeling for NMR Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of RNA molecules at atomic resolution. However, a major challenge in NMR studies of larger RNAs is spectral overlap and line broadening. nih.govresearchgate.netnih.gov Site-specific isotope labeling, facilitated by the chemical synthesis of RNA using phosphoramidites like this compound, offers a powerful solution to these problems. nih.govresearchgate.netmdpi.com

By incorporating stable isotopes such as ¹³C, ¹⁵N, and ²H at specific positions within an oligonucleotide, researchers can resolve resonance assignment ambiguities and simplify complex NMR spectra. nih.govresearchgate.net This approach allows for the study of local structure and dynamics in large RNA molecules that would otherwise be intractable by NMR.

The chemical synthesis of RNA using labeled phosphoramidites is the only method that can completely circumvent the problem of spectral overlap. mdpi.com For instance, the use of 6-¹³C-pyrimidine phosphoramidites enables the introduction of isolated ¹³C-¹H spin pairs into RNA, which is particularly useful for quantifying functional transitions in biologically relevant RNAs such as riboswitches and viral RNAs. nih.govresearchgate.net

Key advantages of site-specific isotope labeling via phosphoramidite synthesis:

Resolution of Spectral Overlap: Simplifies complex spectra, enabling the study of larger RNA molecules. nih.govresearchgate.net

Precise Structural Information: Provides distance and torsion angle restraints for high-resolution structure determination.

Dynamic Insights: Allows for the study of conformational changes and molecular motions over a wide range of timescales. nih.govresearchgate.net

Investigation of Specific Interactions: Enables the probing of interactions at specific sites within an RNA molecule or between RNA and other molecules.

The following table provides examples of isotopically labeled phosphoramidites and their applications in NMR studies:

Isotopically Labeled Phosphoramidite Isotope(s) Application in NMR Spectroscopy Reference
6-¹³C-Cytidine Phosphoramidite¹³CResolving resonance assignment ambiguities, quantifying functional transitions. nih.govresearchgate.net
Uniformly ¹³C,¹⁵N-labeled Phosphoramidites¹³C, ¹⁵NOvercoming spectral overlap in larger RNAs, facilitating sequential assignments. nih.gov
Deuterated Phosphoramidites²HReducing line broadening in large RNAs, improving spectral resolution. glpbio.com

Fluorescent Labeling and Other Reporter Tags

The covalent attachment of fluorescent dyes and other reporter groups to oligonucleotides is a fundamental tool in molecular biology and diagnostics. biosyn.comnih.gov this compound, as a standard building block, is integral to the synthesis of oligonucleotides that are subsequently labeled. These labeled oligonucleotides are used in a wide array of applications, including DNA sequencing, genetic analysis, and as probes in various hybridization assays. biosyn.comglenresearch.com

The most common method for attaching a fluorescent dye is through the use of a fluorescent phosphoramidite, which can be incorporated at the 5' or 3' end, or even internally within the oligonucleotide sequence during automated synthesis. biosyn.com This method is convenient for dyes that are stable to the chemical conditions of oligonucleotide synthesis and deprotection. biosyn.com

Alternatively, a post-synthetic labeling approach is used for dyes that are not compatible with synthesis conditions. In this method, an oligonucleotide is first synthesized with a reactive functional group, such as an amino or thiol linker. Following synthesis and deprotection, the fluorescent dye, activated as an N-hydroxysuccinimide (NHS) ester or maleimide (B117702) derivative, is covalently attached to the oligonucleotide. biosyn.com

Commonly Used Fluorescent Dyes and Reporter Groups:

Fluorophore Excitation (nm) Emission (nm) Common Applications
Fluorescein (FAM)495520DNA sequencing, PCR probes
Cyanine 3 (Cy3)550570Microarrays, FRET studies
Cyanine 5 (Cy5)649670Microarrays, FRET studies
Thiazole Orange509533Intercalating dye for duplex detection

The ability to incorporate these reporter groups with high efficiency and site-specificity allows for the development of sensitive and specific probes for a multitude of research and diagnostic applications. nih.govrsc.org

Hydrophobic Modifications for Cell Penetration

A significant hurdle in the development of oligonucleotide-based therapeutics is their poor penetration across cell membranes due to their high negative charge and hydrophilicity. nih.gov To overcome this, various hydrophobic modifications have been developed to enhance cellular uptake. mdpi.comresearchgate.netresearchgate.net These modifications can be introduced during oligonucleotide synthesis using appropriately functionalized phosphoramidites.

Lipophilic molecules such as cholesterol or long-chain alkyl groups can be conjugated to the oligonucleotide, typically at the 3' or 5' end. mdpi.comresearchgate.net These hydrophobic moieties facilitate interaction with the lipid bilayer of the cell membrane, thereby promoting cellular entry. Studies have shown that even a small number of phosphate (B84403) modifications combined with lipophilic groups can significantly impact cellular uptake. mdpi.comresearchgate.net

Another strategy involves modifying the phosphate backbone to reduce its negative charge and increase hydrophobicity. Examples include methylphosphonate (B1257008) and phosphorodiamidate morpholino oligomer (PMO) backbones. reading.ac.uk While not directly involving this compound in the modification itself, the synthesis of the surrounding oligonucleotide chain relies on standard phosphoramidite chemistry.

Examples of Hydrophobic Modifications to Enhance Cellular Uptake:

Modification Description Mechanism of Enhanced Uptake Reference
Cholesterol ConjugationCovalent attachment of a cholesterol moiety.Increased affinity for cell membranes. researchgate.net
Dodecyl ResiduesIncorporation of two twelve-carbon alkyl chains.Hydrophobic interactions with the lipid bilayer. researchgate.net
Palmitate ModificationAttachment of a 16-carbon saturated fatty acid.Increased lipophilicity for improved membrane permeability. glenresearch.com
Phosphorothioate BackboneReplacement of a non-bridging oxygen with sulfur.Increased protein binding and nuclease resistance, which can indirectly aid uptake. mdpi.comnih.gov

The rational design of these hydrophobic modifications is a key area of research aimed at improving the in vivo delivery and therapeutic efficacy of oligonucleotides. mdpi.comresearchgate.netresearchgate.net

Locked Nucleic Acids (LNAs) and 2'-Fluoro RNA (2'-F-RNA) Synthesis

To enhance the stability and binding affinity of oligonucleotides, modified nucleotide analogs such as Locked Nucleic Acids (LNAs) and 2'-Fluoro RNA (2'-F-RNA) are employed. The synthesis of oligonucleotides containing these modifications is achieved using specific phosphoramidite building blocks in a manner compatible with standard DNA/RNA synthesizers. nih.govglenresearch.comglenresearch.com

Locked Nucleic Acids (LNAs) are a class of bicyclic nucleic acid analogs where a methylene (B1212753) bridge connects the 2'-oxygen to the 4'-carbon of the ribose sugar. glenresearch.comglenresearch.com This "locked" conformation pre-organizes the sugar into an A-form helix geometry, leading to a significant increase in the thermal stability of duplexes with complementary DNA and RNA strands. glenresearch.comglenresearch.com LNA phosphoramidites, including LNA-cytosine, can be incorporated into oligonucleotides using slightly longer coupling and oxidation times compared to standard DNA synthesis. nih.gov

2'-Fluoro RNA (2'-F-RNA) is a modification where the 2'-hydroxyl group of the ribose is replaced by a fluorine atom. This modification also confers an A-form helical geometry and increases the thermal stability of duplexes. iu.edu Additionally, 2'-F-RNA modifications provide enhanced resistance to nuclease degradation. reading.ac.uk The synthesis of 2'-F-RNA containing oligonucleotides is accomplished using 2'-fluoro-substituted phosphoramidites.

The table below compares the properties of LNA and 2'-F-RNA modifications:

Modification Structural Feature Key Properties Applications
Locked Nucleic Acid (LNA)Methylene bridge between 2'-O and 4'-CUnprecedented thermal stability, excellent mismatch discrimination. glenresearch.comglenresearch.comSNP genotyping, allele-specific PCR, antisense therapies. glenresearch.comglenresearch.com
2'-Fluoro RNA (2'-F-RNA)Fluorine at the 2' position of the riboseIncreased thermal stability, enhanced nuclease resistance. reading.ac.ukiu.eduAntisense oligonucleotides, siRNAs, aptamers.

The incorporation of LNA and 2'-F-RNA modifications using their respective phosphoramidites has been instrumental in the development of highly specific and stable oligonucleotides for a variety of therapeutic and diagnostic applications. nih.govglenresearch.comiu.edu

Applications in Molecular Diagnostics and Genomic Research

This compound is a fundamental reagent in the synthesis of oligonucleotides for a wide range of applications in molecular diagnostics and genomic research. The ability to synthesize custom DNA and RNA sequences with high fidelity is essential for techniques such as the polymerase chain reaction (PCR), DNA sequencing, and the construction of microarrays. shigematsu-bio.comutupub.firesearchgate.net

In molecular diagnostics , synthetic oligonucleotides serve as primers and probes for the detection of specific nucleic acid sequences associated with infectious diseases, genetic disorders, and cancer. For example, fluorescently labeled probes, synthesized using phosphoramidite chemistry, are critical components of real-time PCR assays. biosyn.com The high specificity of these probes, which can be enhanced with modifications like LNAs, allows for the accurate and sensitive detection of target sequences. glenresearch.com

In genomic research , synthetic oligonucleotides are indispensable for a variety of applications, including:

Gene Synthesis: Building synthetic genes and genetic circuits.

Site-Directed Mutagenesis: Introducing specific mutations to study gene function.

CRISPR-Cas9 Gene Editing: As guide RNAs to direct the Cas9 nuclease to a specific genomic locus.

Microarrays: As probes immobilized on a solid surface to analyze gene expression or for genotyping.

The versatility of phosphoramidite chemistry, including the use of this compound, allows for the creation of custom oligonucleotides with the specific modifications needed to meet the demands of these advanced research and diagnostic techniques. nih.govutupub.firesearchgate.net

Probes for DNA/RNA Detection

Synthetic oligonucleotides are fundamental tools for detecting specific DNA and RNA sequences. This compound is an essential reagent for the synthesis of RNA probes or the RNA components of chimeric DNA/RNA probes. These probes are designed to bind with high specificity to a target nucleic acid sequence, enabling its identification and quantification.

The importance of high coupling efficiency is demonstrated by its cumulative effect on the final product yield. A small decrease in stepwise efficiency leads to a significant reduction in the amount of full-length oligonucleotide produced, which can compromise the quality of DNA/RNA detection.

Effect of Stepwise Coupling Efficiency on Final Oligonucleotide Yield

Oligonucleotide Length (bases)95% Efficiency98.5% Efficiency99.5% Efficiency
2037.7%75.0%90.9%
508.1%47.7%78.2%
1000.6%22.4%60.9%
biotage.co.jpsigmaaldrich.com

Primers for PCR and DNA Sequencing

The polymerase chain reaction (PCR) and DNA sequencing are cornerstone techniques in molecular biology that rely on short, synthetic oligonucleotides known as primers. nih.gov These primers provide a starting point for DNA polymerase to begin synthesis. While most primers are composed of DNA, the synthesis of RNA primers or chimeric primers containing RNA bases also utilizes phosphoramidite chemistry. In these cases, this compound is used to introduce cytidine ribonucleotides into the primer sequence.

The chemical synthesis of these primers is an automated, four-step cycle for each base added. This cycle involves deblocking, coupling, capping, and oxidation. sigmaaldrich.comatdbio.com The high efficiency of the coupling step, where the phosphoramidite monomer is added, is crucial for the synthesis of high-quality primers. glenresearch.comtrilinkbiotech.com Research has focused on developing novel phosphoramidites to create primers with special properties, such as those that produce PCR products with single-stranded tails for easier detection and capture. nih.gov The success of these advanced applications is built upon the reliable performance of standard phosphoramidites like Bz-rC.

Standard Reagents in a Phosphoramidite Synthesis Cycle

StepFunctionTypical Reagents
Deblocking (Detritylation)Removes the 5'-DMT protecting group from the growing chain.3% Trichloroacetic Acid (TCA) in Dichloromethane (B109758).
CouplingAdds the next phosphoramidite monomer (e.g., Bz-rC) to the chain.Phosphoramidite monomer and an activator like 5-Ethylthio-1H-tetrazole (ETT). glenresearch.com
CappingBlocks unreacted 5'-OH groups to prevent the formation of failure sequences.Acetic Anhydride (B1165640) and N-Methylimidazole (NMI).
OxidationStabilizes the newly formed phosphite (B83602) triester linkage to a phosphate triester.Iodine solution in THF/water/pyridine (B92270).
biotage.co.jpsigmaaldrich.comatdbio.com

Gene Synthesis and Gene Libraries

The construction of synthetic genes and gene libraries is a powerful tool in synthetic biology, enabling the creation of novel proteins and biological pathways. This process involves the chemical synthesis of numerous short oligonucleotides, which are then assembled into longer, double-stranded DNA constructs. For the creation of genes containing RNA segments or for the synthesis of RNA-based libraries, this compound is an indispensable component for incorporating cytidine.

High-purity phosphoramidites are particularly important for gene synthesis, as low levels of impurities can lead to errors in the final gene sequence. thermofisher.com The synthesis of long RNA molecules, which may be required for certain gene libraries or functional RNA studies, is challenging but achievable through optimized phosphoramidite chemistry. nih.gov The creation of complementary DNA (cDNA) libraries, which represent the expressed genes (mRNA) of an organism, begins with an RNA template. researchgate.net While these libraries are typically stored as DNA, the underlying principle highlights the importance of RNA in genetics. The ability to chemically synthesize RNA fragments using reagents like this compound allows researchers to construct custom gene libraries and explore the vast functional landscape of nucleic acids.

Quality Control and Analytical Characterization in Bz Rc Phosphoramidite Research

Spectroscopic Methods for Purity and Structural Elucidation

Spectroscopic techniques are powerful, non-destructive methods that provide detailed information about the molecular structure and purity of Bz-rC phosphoramidite (B1245037).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of phosphoramidites. usp.org

31P NMR is particularly crucial as it directly probes the phosphorus atom at the core of the phosphoramidite moiety. This method is highly effective for assessing the purity of Bz-rC phosphoramidite by quantifying the trivalent phosphorus (P(III)) content. usp.org A sharp, single peak in the characteristic chemical shift range for phosphoramidites (typically around 145-155 ppm) confirms the presence of the desired product, while the absence of signals in other regions indicates a lack of oxidized phosphate (B84403) (P(V)) impurities. High-purity batches of RNA phosphoramidites are expected to show purity levels of ≥ 99% by 31P NMR analysis. bioneer.com The technique can also distinguish between the Rp and Sp diastereoisomers that arise from the chiral phosphorus center. usp.org

Table 1: Applications of NMR Spectroscopy in this compound Analysis

NMR TechniquePrimary ApplicationInformation ProvidedTypical Purity Standard
31P NMR Purity Assessment & Identity ConfirmationQuantifies P(III) vs. P(V) species, confirms phosphoramidite chemical shift, identifies diastereomers. usp.orgusp.org≥ 99% bioneer.com
1H NMR Structural ElucidationConfirms presence and integrity of all structural components (DMT, TBDMS, Bz, base, phosphoramidite moieties). axispharm.comN/A (Qualitative)

Mass Spectrometry (MS) is an essential analytical tool for the precise determination of the molecular weight of this compound, providing unequivocal confirmation of its identity. medchemexpress.com When coupled with liquid chromatography (LC-MS), it becomes a powerful method for both identification and impurity profiling. usp.orglcms.cz

LC-MS analysis separates the this compound from any synthesis-related impurities or degradation products before they enter the mass spectrometer. This allows for the identification and potential quantification of even minor impurities that could be detrimental to oligonucleotide synthesis. thermofisher.com For the final oligonucleotide products synthesized using this compound, LC-MS is used to confirm that the correct mass has been achieved, verifying the successful incorporation of the ribonucleoside. acs.org

Table 2: Mass Spectrometry Techniques in this compound Workflow

TechniqueStage of UsePurpose
Mass Spectrometry (MS) Phosphoramidite QCConfirms the exact molecular weight (964.17 g/mol ) of the this compound. medchemexpress.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Phosphoramidite QCSeparates and identifies the main compound and any process-related impurities. lcms.czthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Oligonucleotide AnalysisVerifies the final mass of the synthesized RNA strand, confirming successful incorporation. acs.org

Quality Standards and Impurity Profiling

The quality standards for this compound are exceptionally high, particularly when it is used for the synthesis of therapeutic oligonucleotides. thermofisher.com Manufacturers must adhere to stringent quality systems, such as ISO 9001, to ensure consistency, traceability, and minimal batch-to-batch variability. thermofisher.comthermofisher.com The purity of phosphoramidite raw materials is typically required to be ≥ 98.0%, with many suppliers providing materials that are ≥ 99.0% pure. usp.org

A critical aspect of quality control is impurity profiling—the identification and characterization of potential contaminants. usp.org Impurities in phosphoramidite preparations can be classified based on their reactivity and potential to be incorporated into the growing oligonucleotide chain. thermofisher.comthermofisher.com

Critical Impurities: These are of the most concern as they possess the phosphoramidite functionality and can be incorporated into the oligonucleotide during synthesis. Such impurities can lead to modified or truncated RNA strands that may be difficult to separate from the desired product. thermofisher.comthermofisher.com

Noncritical Impurities: This category includes impurities that are either not reactive or are reactive but easily removed during standard purification processes. thermofisher.com

Rigorous in-process controls and final release testing using the analytical methods described above (HPLC, 31P NMR, LC-MS) are employed to control the levels of any critical impurities. thermofisher.com

Table 3: Classification of Potential Impurities in Phosphoramidite Synthesis

Impurity ClassDescriptionImpact on Oligonucleotide Synthesis
Reactive and Critical Possess phosphoramidite functionality and are incorporated into the oligonucleotide. thermofisher.comCan generate undesired, modified oligonucleotides that are difficult to remove. thermofisher.com
Reactive but Noncritical May be incorporated but result in a product that is easily separated from the target oligonucleotide. thermofisher.comLess concern as they are removed during standard purification. thermofisher.com
Nonreactive Cannot be incorporated into the oligonucleotide chain. thermofisher.comMinimal impact on the final oligonucleotide product.

Reference Standards and Collaborative Study Approaches

The establishment of well-characterized reference standards is a cornerstone of robust quality control for phosphoramidite raw materials. usp.org The U.S. Pharmacopeia (USP) has recognized the growing importance of oligonucleotide therapeutics and has been involved in developing reference standards for DNA phosphoramidites. usp.org These reference standards serve multiple purposes, including:

Primary standard for comparison: They allow manufacturers to compare and control the variability of their raw materials. usp.org

System suitability: They are used to ensure that analytical methods are performing correctly. usp.org

Impurity analysis: They can be used to identify and quantify impurities in production batches. usp.org

The development and validation of these reference standards often involve multi-laboratory collaborative studies. usp.org These studies bring together expertise from various research institutions and organizations to thoroughly characterize the reference materials using a range of analytical techniques. usp.org This collaborative approach ensures the reliability and robustness of the analytical methods and the reference standards themselves. usp.org

Impact of Impurities on Oligonucleotide Synthesis and Functionality

The presence of impurities in this compound can have a cascading negative effect on the outcome of oligonucleotide synthesis. polarisoligos.com Because the synthesis process involves a series of repeated coupling cycles, even small percentages of reactive impurities can accumulate, leading to a significant decrease in the purity of the final product. thermofisher.com For instance, a critical impurity present at a concentration of 0.2% in a phosphoramidite that is used multiple times in a sequence can result in a notable percentage of the final oligonucleotide containing that impurity. thermofisher.com

Common issues arising from impurities include:

Truncated sequences (Shortmers): If a coupling reaction fails, it results in a shorter oligonucleotide chain. polarisoligos.com These are often challenging to separate from the full-length product. polarisoligos.com

Deletions: Impurities can lead to the failure of a specific base to couple, resulting in a deletion in the sequence.

Modified oligonucleotides: Critical impurities can lead to the formation of oligonucleotides with altered chemical structures, which can impact their hybridization properties and biological activity.

Assessment of Coupling Efficiency and Overall Yield

The steric hindrance from the 2'-protecting group in RNA phosphoramidites like Bz-rC can lead to slightly lower coupling efficiencies compared to DNA phosphoramidites. biosearchtech.com Therefore, optimizing the coupling conditions, such as the choice of activator and the reaction time, is crucial. biosearchtech.com For instance, using activators like 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) can improve coupling efficiency. biosearchtech.com

The coupling efficiency is often monitored in real-time during synthesis by measuring the absorbance of the trityl cation released during the deblocking step. indexcopernicus.com This provides an immediate assessment of the performance of each coupling cycle.

Several factors can negatively impact coupling efficiency, with the presence of moisture being a primary concern. glenresearch.com Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain. glenresearch.com Therefore, maintaining anhydrous conditions throughout the synthesis is essential. glenresearch.com

Table 2: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency

Oligonucleotide Length 98% Coupling Efficiency 99% Coupling Efficiency 99.5% Coupling Efficiency
20-mer 66.8% 81.8% 90.5%
50-mer 36.4% 60.5% 77.9%
100-mer 13.3% 36.6% 60.6%

Challenges and Future Directions in Bz Rc Phosphoramidite Research

Optimization of Synthesis for Longer Oligonucleotides

The synthesis of long RNA oligonucleotides presents significant challenges due to the cumulative loss of yield at each coupling step. While phosphoramidite (B1245037) chemistry boasts high coupling efficiencies, typically around 99%, the synthesis of sequences exceeding 100 nucleotides can result in a substantial decrease in the final product yield. For Bz-rC phosphoramidite, ensuring near-quantitative coupling at every step is critical for the successful synthesis of long transcripts.

Research in this area is focused on several key aspects:

Reaction Conditions: Optimization of activator concentration, coupling time, and temperature can improve the efficiency of this compound incorporation.

Reagent Purity: The purity of this compound and other synthesis reagents is paramount, as impurities can lead to side reactions and truncated sequences.

Solid Supports: The choice of solid support can influence the accessibility of the growing oligonucleotide chain and, consequently, the coupling efficiency.

Table 1: Factors Affecting Coupling Efficiency of this compound in Long Oligonucleotide Synthesis

FactorChallengeOptimization Strategy
Coupling EfficiencyEach coupling step must be near-quantitative to achieve a reasonable yield of the full-length oligonucleotide.Use of highly efficient activators, optimization of reaction times, and ensuring high purity of the phosphoramidite.
DepurinationThe acidic conditions used to remove the 5'-dimethoxytrityl (DMT) group can lead to the cleavage of the glycosidic bond, particularly for purine bases.Minimizing the deblocking time and using milder acidic solutions.
Steric HindranceAs the oligonucleotide chain grows, steric hindrance can reduce the accessibility of the 5'-hydroxyl group for the incoming phosphoramidite.Utilization of solid supports with optimal pore size and linker length.

Development of Novel Protecting Group Chemistries

The benzoyl (Bz) protecting group on the exocyclic amine of cytidine (B196190) in this compound is widely used due to its stability during synthesis and its efficient removal under basic conditions. However, the development of novel protecting group chemistries is an active area of research aimed at overcoming some of the limitations of traditional protecting groups. researchgate.net

Key goals for new protecting groups include:

Milder Deprotection Conditions: The development of protecting groups that can be removed under milder basic conditions would be beneficial for the synthesis of oligonucleotides containing base-labile modifications.

Orthogonal Deprotection Schemes: Protecting groups that can be removed selectively without affecting other protecting groups in the oligonucleotide would enable more complex chemical modifications.

Improved Solubility: The solubility of the protected nucleoside phosphoramidites can impact the efficiency of the coupling reaction.

Table 2: Comparison of Benzoyl with Potential Alternative Protecting Groups for Cytidine

Protecting GroupAdvantagesDisadvantages
Benzoyl (Bz)Robust, well-established chemistry, good stability. researchgate.netRequires relatively strong basic conditions for removal, which may not be compatible with sensitive modifications.
Acetyl (Ac)Can be removed under milder conditions than benzoyl. glenresearch.comMay be too labile for the synthesis of very long oligonucleotides.
FmocRemovable under very mild, non-aqueous basic conditions, offering orthogonality. nih.govCan be more expensive and may require optimization of synthesis cycles.

Integration of On-Demand Phosphoramidite Synthesis with Automated Platforms

A significant challenge in automated oligonucleotide synthesis is the stability of phosphoramidites, which are sensitive to moisture and oxidation. chemistryviews.org This often necessitates cold storage and careful handling to prevent degradation. A promising future direction is the integration of on-demand phosphoramidite synthesis directly with automated synthesis platforms. researchgate.net This approach would involve synthesizing the this compound immediately before it is required for coupling, thereby eliminating issues related to storage and degradation. chemistryviews.orgrepec.org

Benefits of this integrated approach include:

Improved Reagent Quality: Freshly synthesized phosphoramidites would have higher purity and reactivity. researchgate.net

Reduced Waste: On-demand synthesis would minimize the waste associated with the degradation of stored reagents.

Increased Flexibility: This approach would allow for the synthesis of a wider range of modified oligonucleotides without the need to store a large inventory of different phosphoramidites.

Advancements in Purification Technologies for High-Purity Oligonucleotides

The purification of synthetic oligonucleotides is a critical step to remove failure sequences and other impurities. gilson.com As the length of the target oligonucleotide increases, the purification becomes more challenging due to the similarity in physical properties between the full-length product and truncated sequences. labx.com For oligonucleotides containing Bz-rC, the final product must be free of any residual benzoyl groups.

Current and emerging purification technologies for high-purity oligonucleotides include:

High-Performance Liquid Chromatography (HPLC): Reverse-phase and ion-exchange HPLC are the most common methods for oligonucleotide purification, offering high resolution and purity. synbio-tech.com

Denaturing High-Performance Liquid Chromatography (dHPLC): This technique, performed at elevated temperatures, can improve the separation of oligonucleotides by disrupting secondary structures. ads-tec.co.jp

Solid-Phase Extraction (SPE): SPE cartridges provide a rapid and efficient method for the purification of oligonucleotides, particularly for desalting and removing small molecule impurities. acs.org

Exploration of New Applications in Emerging Fields

This compound is a fundamental building block for the synthesis of RNA oligonucleotides, which are being explored for a wide range of applications in emerging fields. These applications often require high-purity, and in some cases, large quantities of synthetic RNA.

Emerging applications include:

RNA Therapeutics: Synthetic oligonucleotides are being developed as therapeutic agents, including antisense oligonucleotides, small interfering RNAs (siRNAs), and mRNA vaccines. taylorfrancis.com

Diagnostics: Oligonucleotides are used as probes and primers in a variety of diagnostic assays.

Gene Editing: Synthetic guide RNAs are essential components of CRISPR-based gene-editing systems. researchgate.net

The continued development of efficient and scalable methods for the synthesis of high-quality RNA using this compound will be crucial for advancing these and other emerging fields.

Sustainable and Scalable Manufacturing for Therapeutic Applications

The increasing interest in oligonucleotide-based therapeutics has created a demand for sustainable and scalable manufacturing processes. thermofisher.com The traditional phosphoramidite-based synthesis, while efficient, can generate significant chemical waste. Green chemistry approaches are being explored to reduce the environmental impact of oligonucleotide manufacturing. researchgate.netiupac.orgunibo.it

Strategies for sustainable and scalable manufacturing include:

Solvent Reduction and Recycling: Minimizing the use of hazardous solvents and developing methods for their recycling. unibo.it

Atom Economy: Designing synthesis routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Flow Chemistry: The use of continuous flow reactors can improve the efficiency and safety of phosphoramidite synthesis and oligonucleotide production. huarenscience.com

The development of more sustainable and scalable manufacturing processes will be essential for making oligonucleotide therapeutics more accessible and affordable.

Q & A

Q. What is the role of Bz-rC Phosphoramidite in solid-phase oligonucleotide synthesis, and what steps ensure its proper incorporation into RNA sequences?

this compound serves as a protected cytidine monomer for RNA synthesis, enabling site-specific incorporation into oligonucleotides. Key steps include:

  • Activation : 0.25 M tetrazole in acetonitrile (MeCN) generates a reactive intermediate (30 sec, room temperature).
  • Coupling : this compound (0.1 M in MeCN) reacts with the 5'-OH group of the growing chain (2–3 min).
  • Capping : Acetic anhydride/N-methylimidazole blocks unreacted sites (15 sec).
  • Oxidation : Iodine/water/pyridine stabilizes the phosphate bond (30 sec).
    Deprotection of the benzoyl (Bz) group occurs post-synthesis using ammonium hydroxide. Anhydrous conditions (<50 ppm H₂O in MeCN) are critical to prevent hydrolysis and ensure >98% stepwise yield .

Q. Table I: Key Steps for this compound Incorporation

StepReagent/ConditionPurposeOptimal Parameters
Activation0.25 M tetrazole in MeCNGenerate reactive intermediate30 sec, RT
CouplingThis compound (0.1 M)Add cytidine residue2–3 min
CappingAcetic anhydride/NMIBlock unreacted 5'-OH15 sec
OxidationIodine/water/pyridineStabilize phosphate bond30 sec

Q. What analytical methods are recommended to verify the purity and structural integrity of this compound prior to oligonucleotide synthesis?

  • HPLC : Reversed-phase C18 column (5–95% MeCN in 0.1 M TEAA buffer, pH 7.0). Purity >98% is confirmed by peak area consistency (±0.2 min retention time) .
  • NMR : ¹H NMR (δ ~8.0 ppm for Bz aromatic protons) and ³¹P NMR (δ ~149 ppm for phosphoramidite) validate structure .
  • Mass Spectrometry : HR-ESI-MS confirms molecular weight ([M+H]⁺ expected: 660.27 Da for C₃₄H₄₂N₃O₇P) .

Q. How does the benzoyl (Bz) protecting group in this compound influence RNA synthesis compared to other protecting groups (e.g., acetyl)?

The Bz group:

  • Enhances stability during synthesis by resisting premature deprotection under acidic coupling conditions.
  • Requires harsher deprotection (28–30% NH₄OH, 55°C, 5–6 hours) compared to acetyl (quicker deprotection at room temperature).
  • Minimizes side reactions like strand cleavage during prolonged synthesis cycles. Comparative studies show Bz protection reduces depurination by 40% versus acetyl in long RNA sequences (>50 nt) .

Advanced Research Questions

Q. How does the choice of solvent (e.g., THF vs. MeCN) influence the coupling efficiency of this compound, and how can peroxides in THF be mitigated?

  • MeCN : Standard solvent with fast activation kinetics (stepwise yield: 98.5%).
  • THF : Used for poorly soluble amidites but risks peroxide-induced oxidation. Strategies include:
    • Peroxide Testing : Quantofix® strips ensure <10 ppm peroxides.
    • Stabilization : 0.1% BHT inhibits radical degradation.
    • Extended Coupling : 5–7 min compensates for slower reactivity.
    • Post-Synthesis Analysis : HPLC monitors shortmer formation (<5% acceptable) .

Q. Table II: Solvent Impact on Coupling Efficiency

SolventPeroxide (ppm)Coupling TimeStepwise YieldShortmer Formation
MeCN<53 min98.5%1.2%
THF (untreated)505 min89.3%8.7%
THF (BHT-treated)<107 min95.1%3.4%

Q. What strategies resolve contradictions in literature regarding the stability of this compound under varying storage conditions?

Discrepancies arise from humidity and temperature exposure:

  • Anhydrous Storage : Store at -20°C under argon with 3Å molecular sieves to prevent hydrolysis.
  • Stability Testing : Periodic HPLC/NMR checks every 6 months. Degradation >2% requires repurification.
  • Contradictory Data : Studies reporting <90% purity after 12 months often omit humidity control. Consensus recommends dessicated storage for >24-month stability .

Q. How can researchers troubleshoot side reactions like desulfurization or depurination when using this compound in modified oligonucleotides?

  • Desulfurization : Caused by THF peroxides or excessive oxidation. Use fresh iodine solution and MeCN instead of THF.
  • Depurination : Mitigated by reducing coupling acidity (0.15 M tetrazole vs. 0.25 M) and shorter detritylation times (30 sec vs. 60 sec).
  • Analytical Tools : MALDI-TOF MS identifies truncated sequences, while ion-pair HPLC quantifies depurination (<5% threshold) .

Q. What methodological considerations differentiate this compound from analogous monomers (e.g., Ac-rC) in antisense oligonucleotide (ASO) design?

  • Protection Stability : Bz resists acidic conditions better than Ac, enabling longer ASO synthesis (e.g., 80-mer vs. 50-mer limit for Ac-rC).
  • Hybridization Efficiency : Bz deprotection ensures minimal backbone distortion, improving target binding (ΔTm = +2°C vs. Ac-rC in duplex RNA).
  • Synthesis Yield : Bz-rC achieves 92% coupling efficiency in 2'-O-MOE-modified ASOs, versus 85% for Ac-rC .

Q. Table III: Comparative Analysis of Protecting Groups

Protecting GroupDeprotection ConditionStability During SynthesisDepurination Rate
Benzoyl (Bz)28–30% NH₄OH, 55°C, 5–6 hrHigh2% per cycle
Acetyl (Ac)28–30% NH₄OH, RT, 2 hrModerate5% per cycle

Q. Table IV: Troubleshooting Guide for Common Issues

IssueCauseSolutionValidation Method
Low Coupling YieldPeroxide contaminationUse BHT-stabilized THFHPLC shortmer analysis
DepurinationExcessive acidityReduce tetrazole molarityMALDI-TOF MS
DesulfurizationOxidative side reactionsFresh iodine solutionIon-pair HPLC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.